1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(thiophen-3-yl)ethan-1-one
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Overview
Description
1-{3-Methoxy-8-azabicyclo[321]octan-8-yl}-2-(thiophen-3-yl)ethan-1-one is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(thiophen-3-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often requires the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{3-Methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(thiophen-3-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
1-{3-Methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(thiophen-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-: This compound shares the bicyclic structure but differs in functional groups.
8-Azabicyclo[3.2.1]octane, 3-chloro-8-methyl-: Another similar compound with a different substitution pattern.
Uniqueness
1-{3-Methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(thiophen-3-yl)ethan-1-one is unique due to its combination of the bicyclic structure with a thiophene ring and a methoxy group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-17-13-7-11-2-3-12(8-13)15(11)14(16)6-10-4-5-18-9-10/h4-5,9,11-13H,2-3,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOBZHPDBBOVOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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